schisandrin A

Catalog No.
S8050259
CAS No.
69176-53-0
M.F
C24H32O6
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
schisandrin A

CAS Number

69176-53-0

Product Name

schisandrin A

IUPAC Name

(9S,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+

InChI Key

JEJFTTRHGBKKEI-OKILXGFUSA-N

SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC

Description

Schizandrin A is a tannin.
Schizandrin A is a natural product found in Schisandra bicolor, Schisandra sphenanthera, and other organisms with data available.
See also: Schisandra chinensis fruit (part of).

Adaptogenic Properties

Adaptogens are natural substances believed to help the body adapt to stress. Several studies suggest Schizandrin A may possess adaptogenic properties. Research in rats indicates Schizandrin A can enhance physical endurance and reduce fatigue caused by chronic stress [1]. Another study suggests it may improve exercise performance and recovery in mice [2].

  • [1] Eleutherococcus senticosus and Schisandra chinensis for improving exercise performance and recovery in mice. Pharmacol Biochem Behav. 2010;95(4):405-12. PubMed: )
  • [2] Adaptogenic effect of Schisandra chinensis extract on physical fatigue induced by chronic exercise stress in rats. J Ethnopharmacol. 2003;88(2-3):179-84. PubMed: )

Neuroprotective Effects

Schizandrin A has also been investigated for its potential neuroprotective properties. Studies suggest it may improve learning and memory function in animals [1, 2]. Additionally, research indicates Schizandrin A may protect brain cells from damage caused by oxidative stress and inflammation [3].

Similar to the adaptogenic research, most studies on Schizandrin A's neuroprotective effects have been conducted on animals. More human trials are needed to determine its effectiveness in humans.

  • [1] Schizandrin A protects against scopolamine-induced memory deficits in mice. Behav Brain Res. 2009;199(2):220-5. PubMed: )
  • [2] Schizandrin improves memory and protects hippocampal neurons from Abeta-induced neurotoxicity. J Alzheimers Dis. 2010;19(3):647-55. PubMed: )
  • [3] Neuroprotective effects of Schizandrin A from Schisandra chinensis on focal cerebral ischemia/reperfusion injury in rats. Neurosci Lett. 2006;399(1-2):125-9. PubMed: )

Schisandrin A is a prominent dibenzocyclooctadiene lignan derived from the fruit of Schisandra chinensis, a plant traditionally used in Chinese medicine. This compound is characterized by its complex chemical structure, which contributes to its diverse biological activities. Schisandrin A has garnered attention for its antioxidant, anti-inflammatory, and neuroprotective properties, making it a subject of extensive research in pharmacology and medicinal chemistry.

That facilitate its biological activity. Key reactions include:

  • Reduction and Oxidation: Schisandrin A can participate in redox reactions, which are crucial for its antioxidant properties. It has been shown to mitigate oxidative stress by scavenging reactive oxygen species.
  • Enzymatic Interactions: The compound interacts with several enzymes, including cyclooxygenase and lipoxygenase, leading to the inhibition of pro-inflammatory mediators such as nitric oxide and cytokines .
  • Binding Affinity: Schisandrin A exhibits binding capabilities to specific receptors, such as the adiponectin receptor 2, influencing metabolic pathways .

The biological activities of Schisandrin A are multifaceted:

  • Antioxidant Activity: It effectively reduces oxidative stress by enhancing the activity of antioxidative enzymes like superoxide dismutase and glutathione peroxidase .
  • Anti-inflammatory Effects: Schisandrin A inhibits the production of pro-inflammatory cytokines and mediators in various cell types, including macrophages and neuronal cells. This action is mediated through pathways involving nuclear factor kappa B and mitogen-activated protein kinases .
  • Neuroprotective Properties: Research indicates that Schisandrin A protects neuronal cells from apoptosis induced by oxidative stress, thereby suggesting potential therapeutic roles in neurodegenerative diseases .

Several methods have been developed for the synthesis of Schisandrin A:

  • Natural Extraction: The most common method involves extracting Schisandrin A from Schisandra chinensis using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes have been explored that involve the assembly of simpler organic compounds through multi-step reactions. For instance, the synthesis may involve coupling reactions followed by cyclization processes to form the dibenzocyclooctadiene structure .
  • Biotechnological Approaches: Recent advancements have introduced biotechnological methods using microbial fermentation to produce Schisandrin A from precursor compounds.

Studies on the interactions of Schisandrin A with other compounds reveal important insights:

  • Synergistic Effects: Research indicates that Schisandrin A may enhance the efficacy of other antioxidants when used in combination, providing greater protection against oxidative damage .
  • Molecular Pathways: Interaction studies have elucidated that Schisandrin A modulates various signaling pathways, including those related to inflammation and apoptosis. This modulation is crucial for its therapeutic effects against diseases characterized by oxidative stress and inflammation .

Schisandrin A is part of a larger family of lignans derived from Schisandra chinensis. Here are some similar compounds:

CompoundKey FeaturesUnique Aspects
Schisandrin BExhibits strong anti-inflammatory propertiesMore potent in certain cancer models than Schisandrin A .
DeoxyschisandrinKnown for its hepatoprotective effectsFocused more on liver health compared to Schisandrin A .
Schisantherin ADemonstrates neuroprotective effectsLess studied but shows promise in cognitive enhancement .

Uniqueness of Schisandrin A

Schisandrin A stands out due to its potent dual action as both an antioxidant and an anti-inflammatory agent. While other lignans also exhibit these properties, the specific pathways it influences—particularly in neuroprotection—highlight its unique therapeutic potential.

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Exact Mass

416.21988874 g/mol

Monoisotopic Mass

416.21988874 g/mol

Heavy Atom Count

30

UNII

74XQL5DO3S

Dates

Modify: 2023-11-23

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